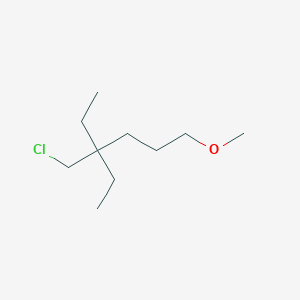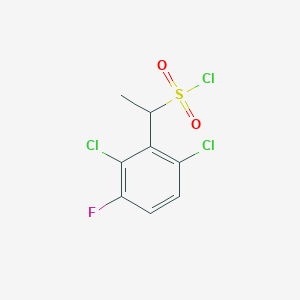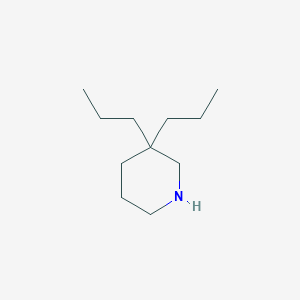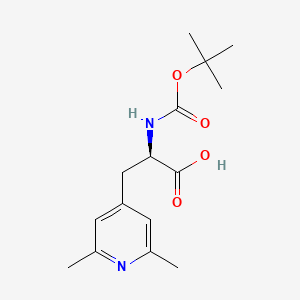
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor and 2,6-dimethylpyridine.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of Propanoic Acid: The protected amine is then reacted with a suitable reagent to form the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
化学反应分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical transformations.
相似化合物的比较
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid with similar protective functionality.
tert-Butyl 2-amino-3-(2,6-dimethylpyridin-4-yl)propanoate: A structurally related compound with a tert-butyl ester group instead of a carboxylic acid.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the 2,6-dimethylpyridine moiety, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
(2R)-3-(2,6-dimethylpyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9-6-11(7-10(2)16-9)8-12(13(18)19)17-14(20)21-15(3,4)5/h6-7,12H,8H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI 键 |
LDJMDFBWSUZHJM-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=CC(=N1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC(=CC(=N1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)
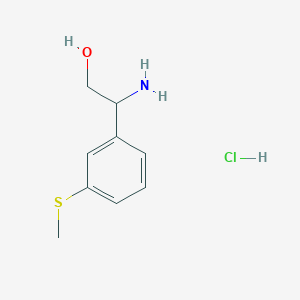
![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)

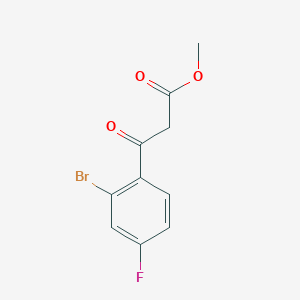
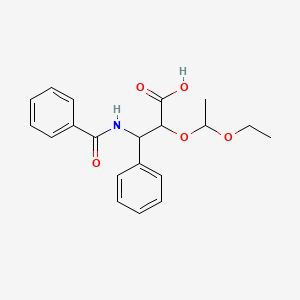
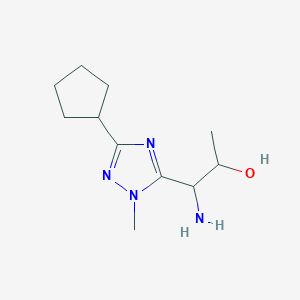
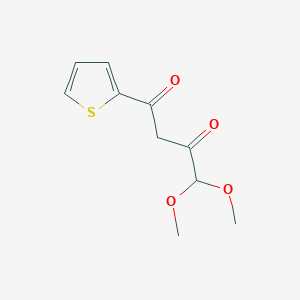
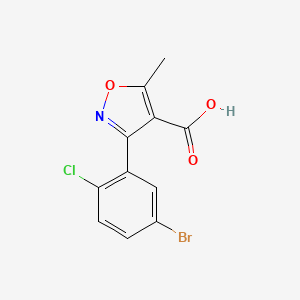
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
